molecular formula C12H9ClN2O4S2 B3083953 4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid CAS No. 1142206-93-6

4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

Cat. No.: B3083953
CAS No.: 1142206-93-6
M. Wt: 344.8 g/mol
InChI Key: IRZZQHYHTJYOAB-UHFFFAOYSA-N
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Description

“4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” is a chemical compound with a molecular weight of 344.8 . It is used for proteomics research .


Synthesis Analysis

Thiazoles, the group of azole heterocycles to which this compound belongs, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . The synthesis of compounds containing the thiazole moiety has been increasing steadily .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . The molecular formula is C13H12N2O5S2 .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Agent Synthesis : A study demonstrated the synthesis of formazans from a Mannich base derivative as antimicrobial agents. The process involved refluxing with formaldehyde and ammonium chloride, yielding intermediates that exhibited moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014).

  • Fungicidal and Antibacterial Properties : Another study focused on synthesizing halogenated N-Thiazolyl substituted 2-Mercapto Benzoic Acid amides, testing them for potential fungicidal and antibacterial activities. The research highlighted the compounds' effectiveness against Helminthosporium and their exploratory antibacterial and antihelminthic activities (Nandi & Dash, 1976).

Synthesis and Characterization of Derivatives

  • Derivative Synthesis for Antibacterial Study : A comprehensive study synthesized and characterized thiazine, azetidine, and thiazolidine compounds containing 1,3,4-Thiadiazole moiety. These compounds underwent evaluation for their antibacterial properties, showcasing the relevance of such derivatives in combating bacterial infections (Samir et al., 2014).

  • Novel Compounds as Potential Antibacterial Agents : Research on the synthesis of novel fluorine-containing thiadiazolotriazinones demonstrated their significant antibacterial activities. This study is a testament to the continuous search for new biologically active molecules that can serve as effective antibacterial agents (Holla et al., 2003).

Advanced Applications in Chemistry

  • Structural Studies and Supramolecular Chemistry : An intriguing study involved the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid, leading to a proton transfer derivative characterized by elemental analysis, IR, NMR, and mass spectral data. This research contributes to the field of supramolecular chemistry, providing insights into the thermal stability and structural complexity of synthesized compounds (Fazil et al., 2012).

Safety and Hazards

The specific safety and hazards associated with this compound are not detailed in the available sources. It is intended for research use only and not for diagnostic or therapeutic use .

Properties

IUPAC Name

4-chloro-3-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S2/c13-6-2-1-5(11(18)19)3-7(6)14-9(16)4-8-10(17)15-12(20)21-8/h1-3,8H,4H2,(H,14,16)(H,18,19)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZZQHYHTJYOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)CC2C(=O)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 2
4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 3
4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 4
4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

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